molecular formula C9H6N4O4 B8269708 CID 151177186

CID 151177186

Cat. No. B8269708
M. Wt: 234.17 g/mol
InChI Key: NDMYDKCXHQNKOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 151177186 is a useful research compound. Its molecular formula is C9H6N4O4 and its molecular weight is 234.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 151177186 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 151177186 including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for CID 151177186 involves the conversion of 2,4-dichloro-5-nitropyrimidine to the final product through a series of reactions.

Starting Materials
2,4-dichloro-5-nitropyrimidine, Sodium hydride, Methyl iodide, Sodium hydroxide, Hydrochloric acid, Ethyl acetate, Wate

Reaction
Step 1: Dissolve 2,4-dichloro-5-nitropyrimidine in dry tetrahydrofuran (THF) and add sodium hydride. Stir the mixture at room temperature for 30 minutes to form the sodium salt of the compound., Step 2: Add methyl iodide to the reaction mixture and stir for 2 hours at room temperature. The resulting product is 2,4-dichloro-5-nitro-6-methylpyrimidine., Step 3: Dissolve 2,4-dichloro-5-nitro-6-methylpyrimidine in a mixture of sodium hydroxide and water. Heat the mixture to reflux for 2 hours to form the corresponding 6-methylpyrimidine-2,4-diamine., Step 4: Acidify the reaction mixture with hydrochloric acid and extract the product with ethyl acetate. Wash the organic layer with water and dry over anhydrous sodium sulfate. Concentrate the solution to obtain the final product CID 151177186.

properties

IUPAC Name

2-(2H-tetrazol-5-yl)terephthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4O4/c14-8(15)4-1-2-5(9(16)17)6(3-4)7-10-12-13-11-7/h1-3H,(H,14,15)(H,16,17)(H,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDMYDKCXHQNKOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C2=NNN=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C(=O)O)C2=NNN=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 151177186

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